ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate
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Overview
Description
Ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.
Preparation Methods
The synthesis of ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the condensation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-[1,2,4]triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides through a one-pot reaction . The reaction is usually carried out in ethanol, and the resulting product is purified by recrystallization from ethanol or other suitable solvents .
Chemical Reactions Analysis
Ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, phenacyl bromides, and aromatic carboxylic acids . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or modified biological activities .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promising results as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it has been investigated for its potential use as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase .
Mechanism of Action
The mechanism of action of ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various therapeutic effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines .
Properties
Molecular Formula |
C16H20N4O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-5-24-15(21)14-13(19-20-9(2)17-18-16(20)25-14)10-6-7-11(22-3)12(8-10)23-4/h6-8,13-14,19H,5H2,1-4H3 |
InChI Key |
IUCDENRQHWGVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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